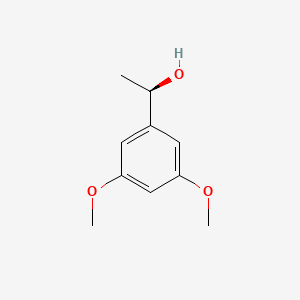
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol
Descripción general
Descripción
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ethan-1-ol moiety attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1R)-1-(3,5-dimethoxyphenyl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R)-1-(3,5-dimethoxyphenyl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of (1R)-1-(3,5-dimethoxyphenyl)ethane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (1R)-1-(3,5-dimethoxyphenyl)ethan-1-one.
Reduction: (1R)-1-(3,5-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(3,4-dimethoxyphenyl)ethan-1-ol
- (1R)-1-(3,5-dimethoxyphenyl)propan-1-ol
- (1R)-1-(3,5-dimethoxyphenyl)butan-1-ol
Uniqueness
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethan-1-ol moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
(1R)-1-(3,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLFTYDFZODAW-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
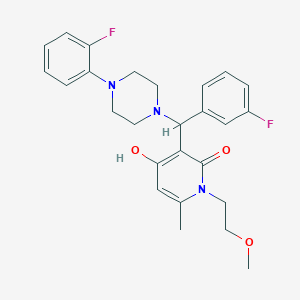
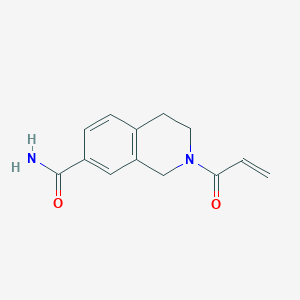
![6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)
![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2531791.png)
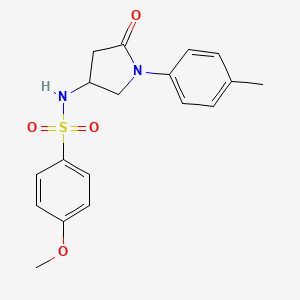
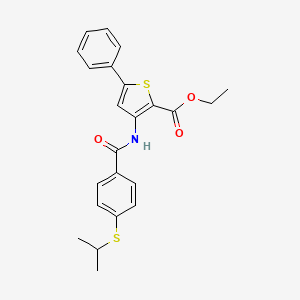

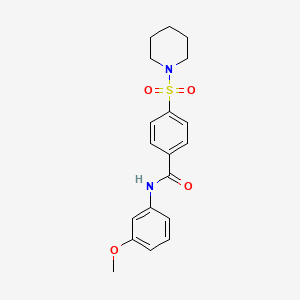
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)
![4-bromo-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2531800.png)
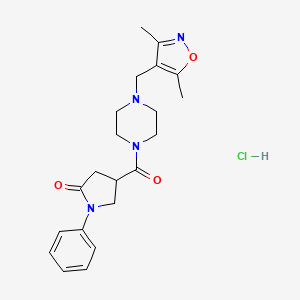
![N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2531804.png)
